molecular formula C72H96ClN17O16 B1359836 Cetrorelix acetate CAS No. 1631741-31-5

Cetrorelix acetate

Numéro de catalogue: B1359836
Numéro CAS: 1631741-31-5
Poids moléculaire: 1491.1 g/mol
Clé InChI: KFEFLCOCAHJBEA-ANRVCLKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’acétate de cétrorélix est synthétisé par synthèse peptidique en phase solide. Le processus commence avec la résine Fmoc-Linker-MBHA comme matériau de départ. Des acides aminés avec des groupes protecteurs Fmoc sont ajoutés séquentiellement à la résine. Les groupes protecteurs Fmoc sont éliminés à leur tour, et HBTU/HOBT ou DIC/HOBT sont utilisés comme agents de condensation . Le produit final est obtenu par acétylation, déprotection des chaînes latérales et clivage peptidique, suivi d’une purification à l’aide de colonnes chromatographiques C18 ou C8 .

Méthodes de production industrielle

La production industrielle de l’acétate de cétrorélix implique une synthèse peptidique en phase solide à grande échelle, suivie d’une purification et d’une lyophilisation pour obtenir le produit final. Le processus est optimisé pour garantir un rendement et une pureté élevés, répondant aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de cétrorélix subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites de l’acétate de cétrorélix, ainsi que divers dérivés substitués en fonction des acides aminés spécifiques impliqués .

Applications de la recherche scientifique

L’acétate de cétrorélix présente un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Assisted Reproductive Technology

Cetrorelix acetate is primarily used in controlled ovarian stimulation protocols for women undergoing IVF or intracytoplasmic sperm injection (ICSI). Its ability to prevent premature LH surges allows for better control over the timing of ovulation and improves the chances of successful oocyte retrieval.

  • Phase 3 Clinical Studies : A study involving 949 patients demonstrated that this compound effectively prevented LH surges, with a notable safety profile. The results indicated that the use of cetrorelix significantly reduced the incidence of ovarian hyperstimulation syndrome compared to traditional GnRH agonists .
ParameterCetrorelix 3 mg (Single Dose)Cetrorelix 0.25 mg (Multiple Dose)
No. of subjects115159
Oocyte pick-up (%)98.394.3
LH-surge (%)0.01.9
Serum E2 at hCG (pg/ml)11251064
No. of follicles ≥11 mm at hCG11.2 ± 5.510.8 ± 5.2

Oncology

Initially developed for oncology, this compound has been investigated for its potential to manage hormone-sensitive tumors by modulating hormone levels . Its utility in this field remains limited compared to its applications in reproductive medicine.

Comparative Efficacy Studies

A prospective randomized trial compared the efficacy of single-dose this compound against daily administration of ganirelix acetate in preventing premature LH surges during ovarian stimulation cycles. The study found no significant differences in pregnancy rates between the two groups; however, cetrorelix required fewer injections, enhancing patient compliance and convenience .

  • Study Design : The trial involved 185 infertile patients across sixteen ART centers in the United States.
  • Outcomes : Both treatments effectively suppressed LH surges, but cetrorelix demonstrated a more favorable injection regimen.

Long-term Effects and Safety

Research indicates that the effects of cetrorelix are reversible, with spontaneous ovulation observed in subsequent cycles after treatment cessation . Safety assessments have shown mild allergic reactions as common side effects, which are generally transient and manageable.

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L’acétate de cétrorélix est unique en son application spécifique pour prévenir l’ovulation prématurée dans les technologies de procréation médicalement assistée. Son efficacité et son profil de sécurité en font un choix privilégié pour cette indication.

Activité Biologique

Cetrorelix acetate is a synthetic decapeptide that acts as a potent antagonist of gonadotropin-releasing hormone (GnRH). It plays a significant role in reproductive health, particularly in assisted reproductive technologies (ART) and the management of hormone-sensitive conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.

This compound functions primarily by binding to the GnRH receptor, inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism is crucial for controlling ovulation and managing hormonal therapies. The binding affinity of cetrorelix is characterized by a dissociation constant (KDK_D) of 0.202 nM and an inhibitory concentration (IC50IC_{50}) of 1.21 nM, indicating its potency in blocking GnRH activity .

Pharmacokinetics

  • Absorption : Cetrorelix is rapidly absorbed following subcutaneous injection, with a mean absolute bioavailability of 85% .
  • Distribution : The volume of distribution is approximately 1.16 L/kg, with 86% protein binding .
  • Metabolism : It is resistant to phase I and II metabolism but is transformed by peptidases, yielding a predominant metabolite .
  • Elimination : Cetrorelix is eliminated predominantly within 48 hours, with rapid clearance from tissues like the kidney and liver .

Clinical Applications

This compound is primarily used in ART to prevent premature ovulation during ovarian stimulation. The following studies illustrate its efficacy:

  • Randomized Clinical Trials : A study involving 185 infertile patients compared the efficacy of a single dose of cetrorelix (3 mg) against daily doses of ganirelix (0.25 mg). Both treatments effectively prevented premature LH surges, but cetrorelix required fewer injections, enhancing patient convenience .
  • Embryological Outcomes : Research indicated that ceasing cetrorelix on trigger day improved embryological outcomes significantly without increasing the risk of premature LH surges. Patients with certain anti-Müllerian hormone (AMH) levels showed better oocyte retrieval and fertilization rates when cetrorelix was appropriately timed .
  • Tailored Protocols : Another study demonstrated that individualized administration protocols for cetrorelix led to more oocytes retrieved with less FSH used compared to fixed dosing regimens .

Adverse Effects

Clinical trials have reported various adverse events associated with cetrorelix use during controlled ovarian stimulation:

Adverse EventIncidence (%)
Ovarian Hyperstimulation Syndrome5.7
Nausea1.3
Headache1.1
Local site reactionsVariable

The incidence rates reflect mild to moderate adverse effects, emphasizing the need for monitoring during treatment .

Case Studies and Research Findings

Several case studies have explored the broader implications of this compound beyond ART:

  • Hormone-Sensitive Cancers : Cetrorelix has shown antiproliferative effects against hormone-sensitive cancers in vivo, suggesting potential applications in oncology .
  • Anxiolytic Properties : Emerging research indicates that cetrorelix may exhibit anxiolytic and antidepressant activities, further expanding its therapeutic potential beyond reproductive health .

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFLCOCAHJBEA-ANRVCLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H96ClN17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020705
Record name Cetrorelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631741-31-5, 145672-81-7
Record name Cetrorelix monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetrorelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETRORELIX MONOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cetrorelix acetate
Reactant of Route 2
Cetrorelix acetate
Reactant of Route 3
Cetrorelix acetate
Reactant of Route 4
Cetrorelix acetate
Reactant of Route 5
Cetrorelix acetate
Reactant of Route 6
Reactant of Route 6
Cetrorelix acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.